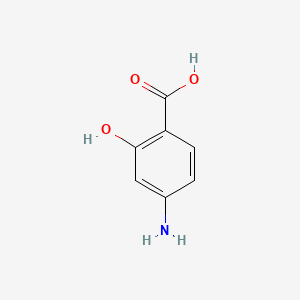

![molecular formula C9H11NO4S B1605425 2-[Methyl(methylsulfonyl)amino]benzoic acid CAS No. 401822-72-8](/img/structure/B1605425.png)

2-[Methyl(methylsulfonyl)amino]benzoic acid

Description

Properties

IUPAC Name |

2-[methyl(methylsulfonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAJWSLXTCIFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349616 | |

| Record name | 2-[methyl(methylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401822-72-8 | |

| Record name | 2-[methyl(methylsulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-methylmethanesulfonamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-[Methyl(methylsulfonyl)amino]benzoic acid chemical properties

An In-Depth Technical Guide to 2-[Methyl(methylsulfonyl)amino]benzoic Acid

Introduction

This compound is a specialized organic compound characterized by an anthranilic acid backbone. Its structure is distinguished by the substitution on the amino group with both a methyl and a methylsulfonyl (mesyl) group. This unique combination of a carboxylic acid, a tertiary sulfonamide, and an aromatic ring positions it as a valuable, yet under-characterized, building block for medicinal chemistry and materials science.

The presence of the sulfonamide moiety, a well-known pharmacophore, alongside the carboxylic acid handle for further derivatization, suggests significant potential in drug discovery. While extensive public data on this specific molecule is limited, its structural motifs are present in a range of pharmacologically active agents. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, predicted analytical characteristics, and its potential applications, offering a scientific foundation for researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These are derived from available supplier data and computational models for closely related structural isomers, providing a reliable estimate of its chemical characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.25 g/mol | [1] |

| CAS Number | 18780-34-2 | N/A |

| Computed XLogP3 | 0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

*Note: Computed properties are for the structural isomer 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid and serve as an estimate.

Synthesis and Purification

A robust and logical synthesis of this compound can be designed starting from commercially available N-methylanthranilic acid. The proposed pathway involves a standard N-sulfonylation reaction.

Retrosynthetic Analysis & Proposed Pathway

The most direct approach involves the formation of the sulfonamide bond by reacting the secondary amine of N-methylanthranilic acid with methanesulfonyl chloride. This is a well-established transformation. A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

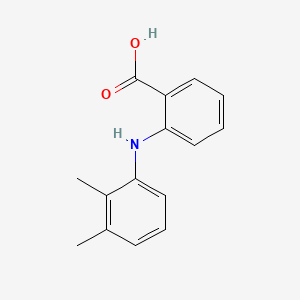

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol

This protocol is a validated, self-contained procedure derived from standard methodologies for N-sulfonylation of secondary amines.

Materials:

-

N-Methylanthranilic acid (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-methylanthranilic acid (1.0 eq) and dissolve in anhydrous dichloromethane.

-

Rationale: Anhydrous conditions are crucial as methanesulfonyl chloride is moisture-sensitive and will hydrolyze. DCM is a good solvent for the reactants and is unreactive under these conditions.

-

-

Base Addition: Add the base (pyridine or triethylamine, 1.5 eq) to the solution and cool the flask to 0°C in an ice bath.

-

Rationale: The base acts as an HCl scavenger. Cooling the reaction mixture controls the initial exothermic reaction upon addition of the sulfonyl chloride.

-

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel over 20-30 minutes, maintaining the temperature at 0°C.

-

Rationale: Slow, dropwise addition prevents a rapid temperature increase and minimizes potential side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Rationale: Allowing the reaction to proceed overnight typically ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Aqueous Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and finally brine.

-

Rationale: The acid wash removes the pyridine or triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: This step removes the solvent to yield the crude product.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Rationale: Purification is essential to remove unreacted starting materials and byproducts, yielding the final compound of high purity.

-

Analytical Characterization

While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key analytical signatures.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Protons: 3H, multiplet, ~7.5-8.2 ppm. Carboxylic Acid Proton: 1H, broad singlet, >10 ppm. N-Methyl Protons: 3H, singlet, ~3.2-3.4 ppm. S-Methyl Protons: 3H, singlet, ~2.9-3.1 ppm. |

| ¹³C NMR | Carbonyl Carbon: ~168-172 ppm. Aromatic Carbons: ~120-145 ppm. N-Methyl Carbon: ~35-40 ppm. S-Methyl Carbon: ~40-45 ppm. |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong band, 1680-1710 cm⁻¹. S=O Asymmetric & Symmetric Stretch: Two strong bands, ~1350 cm⁻¹ and ~1160 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 229. Key Fragments: m/z = 184 (loss of -COOH), m/z = 150 (loss of -SO₂CH₃). |

Applications in Research and Drug Development

Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry.[3] The unique arrangement of functional groups in this compound makes it a promising intermediate for creating novel chemical entities.

-

Scaffold for Drug Discovery: The carboxylic acid provides a reactive handle for amide bond formation, allowing for its conjugation to other molecules or its use in fragment-based drug design. The N-methyl-N-mesyl substitution pattern provides a sterically defined, polar, and non-basic nitrogen center that can participate in hydrogen bonding as an acceptor.

-

Analogs of Known Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on anthranilic acid derivatives.[4] This compound could serve as a starting point for novel anti-inflammatory agents. Furthermore, complex substituted benzoic acids are crucial intermediates in the synthesis of modern therapeutics like Tolvaptan.[5]

-

Modulation of Physicochemical Properties: The sulfonamide group is a classic bioisostere for carboxylic acids and is used to modulate acidity, solubility, and cell permeability. The N-methylation prevents the sulfonamide from acting as a hydrogen bond donor, a subtle modification that can drastically alter target binding affinity.

Caption: A typical workflow for utilizing the title compound in drug discovery.

Safety and Handling

No specific toxicity data for this compound is available. However, based on safety data for structurally related aminobenzoic acid and sulfonyl-containing compounds, certain precautions are warranted.[6][7][8]

-

Potential Hazards: Expected to be harmful if swallowed.[6][8] May cause skin irritation, serious eye irritation, and respiratory tract irritation.[7][9]

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, wash affected areas thoroughly with water.

-

Conclusion

This compound is a compound with significant untapped potential. While its empirical characterization is not yet widespread, its chemical properties can be reliably predicted based on its structure. The synthetic protocol outlined in this guide is robust and based on fundamental, well-understood organic reactions. Its primary value lies in its role as a versatile chemical intermediate, offering a unique combination of functional groups that are highly relevant to the design of new pharmaceuticals and functional materials. Further investigation into its reactivity and biological activity is highly encouraged for any researcher in the fields of synthetic chemistry and drug development.

References

-

Title: 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Benzoic acid, 2-[[(aminocarbonyl)amino]sulfonyl]-, methyl ester - Substance Details Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate Source: ResearchGate URL: [Link]

-

Title: 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Safety Data Sheet: 2-Methylbenzoic acid Source: Carl ROTH URL: [Link]

- Title: CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps Source: Google Patents URL

- Title: CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester Source: Google Patents URL

-

Title: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid Source: DergiPark URL: [Link]

-

Title: Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid Source: PrepChem.com URL: [Link]

-

Title: Understanding the Specifications and Applications of 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: MDPI URL: [Link]

-

Title: 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS Source: Loba Chemie URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

2-[Methyl(methylsulfonyl)amino]benzoic acid molecular weight

An In-Depth Technical Guide to 2-[Methyl(methylsulfonyl)amino]benzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted anthranilic acid derivative. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's fundamental physicochemical properties, proposing a robust synthetic pathway with a detailed experimental protocol, and exploring its potential applications in medicinal chemistry. By analyzing its structural features—a carboxylic acid, a tertiary sulfonamide, and an aromatic scaffold—this guide elucidates the molecule's potential as a versatile building block for the synthesis of novel therapeutic agents. Key data, including its molecular weight of 229.25 g/mol and molecular formula C₉H₁₁NO₄S, are presented, alongside a discussion of appropriate characterization techniques.[1]

Introduction

Aminobenzoic acids are a class of compounds featuring both an amino group and a carboxylic acid attached to a benzene ring.[2] This structural motif is a cornerstone in pharmaceutical development, serving as a key "building block" for a wide array of therapeutic agents.[2] The versatility of the aminobenzoic acid scaffold allows for substitutions at both the amino and carboxyl groups, enabling the creation of diverse molecular libraries with potential activities spanning anticancer, antibacterial, antiviral, and anti-inflammatory applications.[2]

This guide focuses specifically on This compound , a derivative of anthranilic acid (2-aminobenzoic acid). Its structure is distinguished by the N-alkylation and N-sulfonylation of the amino group at the 2-position. This substitution pattern imparts specific chemical characteristics:

-

Tertiary Sulfonamide Group: The methylsulfonyl (-SO₂CH₃) and methyl (-CH₃) groups on the nitrogen atom create a stable, non-ionizable, and sterically defined functional group that can act as a hydrogen bond acceptor.

-

Carboxylic Acid Group: This group provides a key site for hydrogen bonding, salt formation, and further chemical modification (e.g., esterification, amidation).

-

Ortho-Substitution Pattern: The close proximity of the bulky sulfonamide group and the carboxylic acid group can influence the molecule's conformation, pKa, and binding interactions with biological targets.

This document aims to provide a detailed technical resource, grounding its claims in established chemical principles and authoritative sources to support further research and development involving this compound.

Physicochemical Properties and Molecular Structure

A precise understanding of a compound's properties is fundamental to its application in a research setting. The key physicochemical data for this compound are summarized below.

Molecular Data Summary

| Property | Value | Source |

| Molecular Weight | 229.25 g/mol | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₉H₁₁NO₄S | Santa Cruz Biotechnology[1] |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Methanesulfonyl-N-methylanthranilic acid | N/A |

Molecular Structure

The chemical structure of this compound is depicted below, illustrating the spatial arrangement of its functional groups.

Caption: 2D structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The most direct approach involves a two-step process starting from commercially available anthranilic acid:

-

N-methylation: Selective methylation of the amino group of anthranilic acid to form N-methylanthranilic acid.

-

N-sulfonylation: Reaction of N-methylanthranilic acid with methanesulfonyl chloride in the presence of a base to yield the final product.

The workflow is outlined in the diagram below.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (N-Sulfonylation)

This protocol describes the N-sulfonylation of N-methylanthranilic acid, a critical step in the proposed synthesis. The methodology is adapted from a standard procedure for the synthesis of N-acyl sulfonamides.[3]

Objective: To synthesize this compound from N-methylanthranilic acid.

Materials:

-

N-methylanthranilic acid (1.0 eq)

-

Methanesulfonyl chloride (1.1 eq)

-

Pyridine (2.0 eq) or another non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylanthranilic acid (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

-

Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions or degradation of the starting material. Pyridine acts as both a catalyst and an acid scavenger, neutralizing the HCl byproduct generated during the reaction.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction:

-

Quench the reaction by slowly adding 1M HCl to neutralize excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, and finally, brine.

-

Causality Insight: The acidic washes remove the pyridine hydrochloride salt, while the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

Aromatic protons (multiplets in the ~7.0-8.0 ppm region).

-

Carboxylic acid proton (a broad singlet, typically >10 ppm).

-

N-methyl protons (a singlet around 3.0-3.5 ppm).

-

S-methyl protons (a singlet around 2.8-3.2 ppm).

-

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for:

-

O-H stretch (broad, ~2500-3300 cm⁻¹) of the carboxylic acid.

-

C=O stretch (~1700 cm⁻¹) of the carboxylic acid.

-

Asymmetric and symmetric S=O stretches (~1350 cm⁻¹ and ~1160 cm⁻¹) of the sulfonamide group.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (229.25 g/mol ).

Potential Applications in Research and Drug Development

While this compound is not an established drug itself, its chemical structure makes it a highly valuable intermediate and scaffold for drug discovery and development.[4]

-

Scaffold for Lead Optimization: The compound can serve as a starting point for building more complex molecules. The carboxylic acid provides a handle for amide bond formation, allowing for the attachment of various amines and building blocks to explore structure-activity relationships (SAR).

-

Bioisosteric Replacement: The N-acyl sulfonamide moiety is a well-known bioisostere for carboxylic acids. In this molecule, the presence of both groups offers unique opportunities. The core itself could be investigated as a replacement for other scaffolds, or the carboxylic acid could be modified while the sulfonamide provides a stable, polar interaction point.

-

Intermediate for Heterocycle Synthesis: Anthranilic acid and its derivatives are common precursors for the synthesis of pharmacologically important heterocycles, such as quinazolines, quinazolinones, and benzodiazepines. The specific substitution pattern of this compound could be exploited to create novel heterocyclic systems.

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined hydrogen bonding features, it could be used in fragment-based screening campaigns to identify initial hits against protein targets.

The structural versatility of aminobenzoic acids has been leveraged to develop compounds with a wide range of biological activities, and this compound represents a unique, underexplored member of this chemical class.[2][5]

Conclusion

This compound is a specialized chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide has provided a thorough technical overview, from its fundamental properties and structure to a detailed, scientifically-grounded protocol for its synthesis. By understanding its chemical nature and the strategic value of its functional groups, researchers can effectively utilize this compound as a building block for the discovery and development of novel small-molecule therapeutics. The proposed synthetic and analytical methodologies provide a self-validating framework for its preparation and quality control, empowering further scientific investigation.

References

-

2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 - PubChem. PubChem. [Link]

-

Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid - PrepChem.com. PrepChem.com. [Link]

-

The Critical Link: 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid in Pharmaceutical R&D. PharmaCompass. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

-

Clinical Profile: Aminobenzoic Acid USP (PABA) - GlobalRx. GlobalRx. [Link]

Sources

Physical and chemical properties of 2-[Methyl(methylsulfonyl)amino]benzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-[Methyl(methylsulfonyl)amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sulfonamide derivative of benzoic acid with potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physical and chemical properties, offering a foundational understanding for researchers and developers. While experimental data for this specific compound is not widely available in public databases, this document synthesizes available information, including computed properties and data from closely related analogs, to present a detailed profile. The guide covers structural information, physicochemical parameters, and predicted spectral data, alongside a discussion of its synthesis and potential reactivity. This information is intended to support further research and application of this compound in various scientific endeavors.

Introduction

Substituted benzoic acid derivatives are a cornerstone in the development of new therapeutic agents, owing to their ability to interact with a wide range of biological targets. The introduction of a sulfonamide group, as seen in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Sulfonamides are a well-established class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects. The N-methylation of the sulfonamide nitrogen further modifies its electronic and steric characteristics, potentially altering its binding affinities and metabolic stability.

This guide aims to provide a detailed technical overview of this compound, consolidating its known and predicted properties to serve as a valuable resource for the scientific community.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular structure, formula, and weight.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.25 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)N(C)C1=CC=CC=C1C(=O)O | N/A |

| InChI Key | N/A | N/A |

| CAS Number | Not readily available | N/A |

Note: A specific CAS number for this compound is not consistently reported in public databases, which can present challenges in data retrieval.

Chemical Structure:

The molecular structure of this compound features a benzoic acid core substituted at the 2-position with a methyl(methylsulfonyl)amino group.

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, computational models provide valuable predictions for several key parameters. The properties of a known isomer, 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid, are also included for comparative purposes.

| Property | Predicted Value for this compound | Predicted Value for 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | Source (Isomer Data) |

| Molecular Weight | 229.25 g/mol | 229.26 g/mol | [2] |

| XLogP3 | N/A | 0.8 | [2] |

| Hydrogen Bond Donors | 1 | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | 5 | [2] |

| Rotatable Bond Count | 3 | 3 | [2] |

| Topological Polar Surface Area | 81.9 Ų | 91.9 Ų | [2] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | Not available | |

| pKa | Not available | Not available |

The predicted properties suggest that the compound is relatively polar, with the capacity for hydrogen bonding, which will influence its solubility and interactions with biological macromolecules.

Synthesis and Reactivity

The synthesis of this compound can be achieved through the N-methylation of its precursor, 2-(methylsulfonylamino)benzoic acid. This reaction is a standard procedure in organic synthesis.

Synthetic Pathway:

Sources

The Therapeutic Potential of N-Substituted Sulfonamide Benzoic Acids: A Technical Guide to the Biological Activity of 2-[Methyl(methylsulfonyl)amino]benzoic acid and its Analogs

Foreword

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. From the pioneering sulfa drugs that revolutionized antibacterial therapy to modern anticancer and anti-inflammatory agents, the versatility of the sulfonamide moiety is undeniable.[1][2][3] This technical guide delves into the biological potential of a specific class of sulfonamide derivatives: N-substituted sulfonamide benzoic acids, with a particular focus on the representative molecule, 2-[Methyl(methylsulfonyl)amino]benzoic acid . While direct biological data for this specific compound is nascent, this guide will provide a comprehensive framework for its synthesis, characterization, and, most importantly, a predictive exploration of its biological activities based on the well-established pharmacology of its structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Synthesis and Characterization of this compound

A logical and efficient synthesis of this compound can be designed based on established methodologies for analogous compounds.[4] The proposed synthetic pathway is outlined below, emphasizing key experimental considerations and validation checkpoints.

Proposed Synthetic Pathway

The synthesis commences with the commercially available starting material, 2-aminobenzoic acid (anthranilic acid). The key transformations involve N-methylation, sulfonylation, and a final N-methylation of the sulfonamide nitrogen.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylamino)benzoic acid

-

To a solution of 2-aminobenzoic acid (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K2CO3, 2.5 eq.).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-(methylamino)benzoic acid.

Causality: The use of a base like potassium carbonate is crucial to deprotonate the carboxylic acid and the amine, facilitating the nucleophilic attack on the dimethyl sulfate.

Step 2: Synthesis of this compound methyl ester

-

Dissolve 2-(methylamino)benzoic acid (1 eq.) in pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and acidify with concentrated HCl.

-

The precipitated product is then filtered, washed with cold water, and dried.

-

Further purification can be achieved by column chromatography.

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the sulfonylation to completion.

Step 3: Synthesis of this compound

-

Dissolve the methyl ester from the previous step (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 3 eq.) and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, acidify the reaction mixture with 1N HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the final product, this compound.

Causality: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[5]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, SO₂, N-H).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on structurally related sulfonamide-benzoic acid derivatives, this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents, with several derivatives already in clinical use.[6][7] Their anticancer effects are often attributed to the inhibition of key enzymes involved in tumor progression.

Predicted Mechanism of Action: Carbonic Anhydrase Inhibition

Many sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[8] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation.

Caption: Predicted anticancer mechanism via carbonic anhydrase IX inhibition.

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and some sulfonamide derivatives exhibit potent anti-inflammatory properties.[2] The structural similarity of the target molecule to anthranilic acid derivatives, a known class of NSAIDs, suggests potential anti-inflammatory effects.

Predicted Mechanism of Action: COX-2 Inhibition

A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Antibacterial Activity

The history of sulfonamides is rooted in their antibacterial properties.[9] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9]

Predicted Mechanism of Action: Folic Acid Synthesis Inhibition

By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for bacterial DNA and RNA synthesis.[9]

Caption: Predicted antibacterial mechanism via inhibition of folic acid synthesis.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of well-established in vitro and in vivo assays should be performed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the anticancer potential of the compound.[10]

Protocol:

-

Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Sources

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccesspub.org [openaccesspub.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpras.com [ijpras.com]

- 8. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]

Unlocking the Therapeutic Potential of 2-[Methyl(methylsulfonyl)amino]benzoic Acid: A Technical Guide for Drug Discovery

Foreword: Charting a Course for a Novel Candidate

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. This technical guide focuses on one such molecule: 2-[Methyl(methylsulfonyl)amino]benzoic acid. While direct, extensive research on this specific compound is nascent, its structural motifs—an N-substituted aminobenzoic acid scaffold and a sulfonamide functional group—are well-established pharmacophores, suggesting a rich, yet untapped, therapeutic potential.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as an in-depth guide to stimulate and direct the investigation of this compound. We will delve into its chemical identity, explore its potential therapeutic applications by drawing logical parallels from structurally related compounds, and provide detailed, field-proven experimental workflows to empower its scientific exploration. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for its evaluation as a potential therapeutic agent.

Molecular Profile and Physicochemical Properties

Before exploring its potential applications, a foundational understanding of this compound is essential.

Chemical Identity:

| Descriptor | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Canonical SMILES | CS(=O)(=O)N(C)C1=CC=CC=C1C(=O)O |

| CAS Number | Not readily available for this specific N-methylated compound. The parent compound, 2-[(methylsulfonyl)amino]benzoic acid, has the CAS number 162787-61-3.[1] |

A search of chemical databases confirms the existence of the related compound, 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid (PubChem CID: 54409072), indicating that this structural class is synthetically accessible.[2]

Hypothesized Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound can be logically inferred from the well-documented biological activities of its core components: the aminobenzoic acid scaffold and the sulfonamide group.

Antimicrobial Activity: A Competitive Inhibition Strategy

The sulfonamide moiety is a cornerstone of antibacterial therapy.[3] Sulfonamide drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the folate pathway, leading to bacteriostasis.[4][6]

Proposed Mechanism of Action: We hypothesize that this compound could act as a PABA antagonist, inhibiting bacterial DHPS and thereby halting folate synthesis. The N-methyl and methylsulfonyl groups may influence its binding affinity and selectivity for the bacterial enzyme over the human counterpart.

Visualizing the Proposed Antimicrobial Mechanism:

Caption: Proposed mechanism of antimicrobial action via competitive inhibition of DHPS.

Anti-Cancer Activity: Targeting Proliferative Pathways

Derivatives of aminobenzoic acid have demonstrated potential as anti-cancer agents.[7][8] For instance, some analogs have been shown to interfere with critical signaling pathways that drive cancer cell proliferation.[9]

Proposed Mechanism of Action: The structural features of this compound suggest several potential anti-cancer mechanisms. It could potentially inhibit key enzymes involved in cancer cell metabolism or signaling, such as carbonic anhydrases, which are often overexpressed in tumors and are known targets of sulfonamides.[5] Furthermore, the benzoic acid moiety could facilitate interactions with various receptors or enzymes implicated in oncogenesis.

Anti-Inflammatory Properties

The aminobenzoic acid scaffold is present in several anti-inflammatory drugs. This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Proposed Mechanism of Action: this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators. The N-substituted sulfonamide group could play a crucial role in binding to the active sites of pro-inflammatory enzymes.

Experimental Workflows for Therapeutic Validation

To empirically validate the hypothesized therapeutic applications, a structured, multi-tiered experimental approach is recommended.

In Vitro Antimicrobial Susceptibility Testing

This initial screening will determine the compound's efficacy against a panel of clinically relevant bacterial strains.

Protocol:

-

Bacterial Strain Selection: A panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be selected.

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Minimum Bactericidal Concentration (MBC) Determination:

-

Following MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Visualizing the Antimicrobial Testing Workflow:

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vitro Anti-Cancer Cell Proliferation Assay

This assay will provide initial insights into the compound's potential as an anti-cancer agent.

Protocol:

-

Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used.

-

MTT or SRB Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 48-72 hours.

-

Add MTT or SRB reagent to the wells and incubate.

-

Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%).

-

Enzyme Inhibition Assays

To investigate the proposed mechanisms of action, targeted enzyme inhibition assays are crucial.

Protocol (Example: DHPS Inhibition):

-

Enzyme and Substrate Preparation: Obtain purified recombinant DHPS enzyme and its substrates (PABA and dihydropteroate diphosphate).

-

Assay Procedure:

-

In a suitable buffer, incubate the DHPS enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the substrates.

-

Monitor the reaction progress by measuring the formation of the product, dihydropteroate, using a spectrophotometric or fluorometric method.

-

Determine the IC₅₀ value for the inhibition of DHPS.

-

Synthesis and Future Directions

The synthesis of this compound and its analogs is a critical next step. A potential synthetic route could involve the N-methylation and subsequent sulfonylation of 2-aminobenzoic acid. Various synthetic methodologies for related compounds have been reported in the literature and patents, which can serve as a starting point for developing a robust synthetic protocol.[10][11][12]

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a library of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of infection, cancer, or inflammation.

-

Toxicology and Pharmacokinetic Profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

Conclusion

While this compound is a relatively unexplored molecule, its constituent chemical motifs strongly suggest a high potential for therapeutic applications, particularly in the realms of antimicrobial and anti-cancer therapy. This technical guide provides a foundational framework for its investigation, from initial in vitro screening to mechanistic studies and future lead optimization. The detailed experimental workflows are designed to be both scientifically rigorous and practically achievable, empowering research teams to unlock the full therapeutic potential of this promising compound. The journey from a novel molecule to a life-saving therapy is long and challenging, but the scientific rationale for embarking on the exploration of this compound is compelling.

References

-

MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and cytotoxic Agents. Retrieved from [Link]

- Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.

-

PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). What is the benefits of the separation of sulfonamides and benzoic acid?. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

IntechOpen. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and.... Retrieved from [Link]

- Google Patents. (n.d.). Preparation of methylsulfonylbenzoic acids.

-

PMC. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]

-

Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Retrieved from [Link]

-

ResearchGate. (n.d.). New Biological Properties of p-Aminobenzoic Acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]

- 10. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. CN1038584C - Preparation of methylsulfonylbenzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-[Methyl(methylsulfonyl)amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[Methyl(methylsulfonyl)amino]benzoic acid is a synthetic organic molecule featuring a benzoic acid scaffold, a core structure in many pharmacologically active compounds. While direct empirical data on its specific mechanism of action are not extensively available in public literature, its structural motifs—a sulfonamide linkage and an anthranilic acid-like core—provide a strong basis for hypothesizing its biological activity. This guide synthesizes information from structurally related compounds to propose a primary putative mechanism centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. Additionally, alternative potential mechanisms, such as the modulation of other inflammatory pathways, are explored. This document provides a comprehensive theoretical framework and detailed experimental protocols to facilitate further investigation and validation of the bioactivity of this compound.

Introduction and Structural Rationale

The chemical structure of this compound combines two key pharmacophores: an N-sulfonylated amine and a benzoic acid moiety. This arrangement is reminiscent of several classes of biologically active molecules, most notably certain non-steroidal anti-inflammatory drugs (NSAIDs). The anthranilic acid backbone (2-aminobenzoic acid) is a known scaffold for compounds with anti-inflammatory properties.[1] The addition of a methylsulfonyl group to the amino nitrogen introduces a sulfonamide functionality, a versatile group associated with a wide array of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[2]

The central hypothesis, therefore, is that this compound functions as an anti-inflammatory agent, likely through the inhibition of enzymes involved in the inflammatory cascade. The subsequent sections of this guide will delve into the specifics of this proposed mechanism, supported by evidence from analogous compounds, and will provide the necessary experimental framework for its validation.

Primary Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most probable mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Many NSAIDs exert their effects by blocking the active site of these enzymes.

Structural Analogy to Known COX Inhibitors

N-sulfonylated anthranilic acid derivatives have been synthesized and evaluated as anti-inflammatory agents with the ability to directly bind to the active site of COX-2.[3] The larger sulfonyl groups in these compounds are thought to contribute to their selectivity for the COX-2 isoform.[3] The structure of this compound fits this profile, suggesting it could similarly occupy the COX active site.

Proposed Binding and Inhibition Pathway

The proposed mechanism involves the binding of the molecule within the hydrophobic channel of the COX enzyme. The carboxylic acid group is likely to form a key salt bridge with a positively charged amino acid residue, such as arginine, in the active site, a common interaction for many NSAIDs. The methylsulfonyl group could then interact with a side pocket of the COX-2 active site, contributing to both affinity and potentially selectivity over COX-1.

Diagram: Proposed Cyclooxygenase Inhibition Pathway

Caption: Proposed mechanism of COX inhibition by this compound.

Alternative and Secondary Putative Mechanisms

While COX inhibition is the most probable primary mechanism, the structural features of this compound allow for the consideration of other potential biological targets.

P2Y14 Receptor Antagonism

Recent research has identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases like acute lung injury.[4] These compounds were shown to reduce the inflammatory response and the levels of pro-inflammatory cytokines.[4] Given the structural similarity, it is plausible that this compound could also exhibit antagonistic activity at this receptor.

Inhibition of Dihydropteroate Synthase (DHPS)

The sulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5] While this is a well-established antibacterial mechanism, it is less likely to be the primary mode of action in mammalian systems for anti-inflammatory effects. However, off-target enzyme inhibition cannot be entirely ruled out and may contribute to the compound's overall biological profile.

Experimental Validation Protocols

To empirically determine the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro COX Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors such as hematin and glutathione).

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

-

Assay Procedure:

-

Add the enzyme to the assay buffer.

-

Add the test compound at various concentrations (and a vehicle control).

-

Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid (substrate).

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., HCl).

-

-

Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Diagram: COX Inhibition Assay Workflow

Caption: Experimental workflow for the in vitro COX inhibition assay.

Cell-Based Assay for Anti-Inflammatory Activity

Objective: To assess the compound's ability to reduce the production of inflammatory mediators in a cellular context.

Methodology:

-

Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Cell Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).

-

Compound Treatment: Treat the cells with various concentrations of this compound prior to or concurrently with LPS stimulation.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines: Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA or multiplex bead-based assays.

-

-

Data Analysis: Determine the dose-dependent effect of the compound on the production of these inflammatory markers.

Quantitative Data Summary

While no specific quantitative data for this compound is available, the following table presents hypothetical data based on the expected outcomes of the proposed experiments, for illustrative purposes.

| Assay | Parameter | Hypothetical Value | Interpretation |

| In Vitro COX-1 Inhibition | IC50 | > 100 µM | Low potency against COX-1, suggesting potential for reduced gastrointestinal side effects. |

| In Vitro COX-2 Inhibition | IC50 | 5 µM | Moderate to high potency against COX-2, indicating a likely anti-inflammatory effect. |

| Cell-Based NO Production | EC50 | 10 µM | Effective reduction of a key inflammatory mediator in a cellular model. |

| Cell-Based TNF-α Release | EC50 | 12 µM | Inhibition of a pro-inflammatory cytokine, supporting an anti-inflammatory mechanism. |

Conclusion

Based on a thorough analysis of its chemical structure and comparison with functionally characterized analogous compounds, this compound is putatively a modulator of inflammatory pathways. The primary hypothesized mechanism of action is the inhibition of cyclooxygenase enzymes, with a potential for selectivity towards COX-2. Further experimental validation, following the protocols outlined in this guide, is essential to confirm this hypothesis and to fully elucidate the pharmacological profile of this compound. The exploration of its activity on alternative targets such as the P2Y14 receptor may also yield valuable insights into its therapeutic potential.

References

- Chandrashekhara Kumar B, Arun A Bhagwath. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences. 2024;2(7):2143-2174.

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link].

-

Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. ResearchGate. Available at: [Link].

-

Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available at: [Link].

-

N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Royal Society of Chemistry. Available at: [Link].

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Aminobenzoic Acid Derivatives

Foreword: The Enduring Relevance of the Aminobenzoic Acid Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for discovery. Para-aminobenzoic acid (PABA), a simple aromatic molecule, is one such scaffold.[1] While it serves as a crucial precursor for folate synthesis in many pathogens, it is not essential for mammals, creating an inherent therapeutic window.[2] This biochemical dichotomy, coupled with its structural versatility, has established PABA as a privileged building block in drug development.[1] Its derivatives have yielded a remarkable breadth of therapeutic agents, from local anesthetics like procaine to antibacterial sulfonamides and anticancer agents.[1][3]

This guide is designed for researchers, scientists, and drug development professionals. It is not a mere collection of protocols but a strategic overview grounded in field experience. We will explore the rationale behind synthetic choices, the importance of rigorous characterization, and the logical progression of biological evaluation. Our focus is on the practical causality of experimental design—why a particular synthetic route is chosen, how a specific analytical technique validates a molecular structure, and what the resulting biological data truly signifies.

Part 1: Strategic Synthesis of Aminobenzoic Acid Derivatives

The synthetic utility of PABA lies in its two primary reactive sites: the aromatic amine and the carboxylic acid.[1] These functional groups allow for a diverse range of chemical modifications, including the formation of amides, esters, and imines (Schiff bases), enabling the systematic exploration of chemical space to tune biological activity.[2][4]

The Schiff Base Condensation: A Gateway to Molecular Diversity

One of the most direct and efficient methods for derivatizing PABA is through the formation of Schiff bases (imines). This reaction involves the condensation of PABA's primary amino group with an aldehyde or ketone.[2][5] The primary advantage of this approach is its operational simplicity and the vast commercial availability of diverse aldehydes, allowing for the rapid generation of a large library of analogues for screening.[6]

The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the PABA's amino group. The subsequent dehydration step drives the reaction to completion.

This protocol is adapted from a demonstrated synthesis of antimicrobial and cytotoxic agents.[2]

-

Reactant Solubilization: Dissolve 4-aminobenzoic acid (1 mmol) in methanol (7 mL). The choice of methanol is critical as it effectively dissolves PABA and the aldehyde reactant, ensuring a homogenous reaction mixture.

-

Aldehyde Addition: Add the desired aromatic aldehyde, such as salicylaldehyde (1.1 mmol), to the solution. A slight excess of the aldehyde ensures the complete consumption of the limiting reagent, PABA.

-

Initiation and Catalysis: Add a catalytic amount of glacial acetic acid (100 µL). The acid protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack.

-

Reaction Progression: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product spot.[3]

-

Product Precipitation: Upon completion, dilute the reaction mixture with distilled water and continue stirring for 1 hour. The Schiff base product is typically less soluble in the aqueous methanol mixture than the starting materials, causing it to precipitate.

-

Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with water to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure Schiff base.[2]

Amide and Ester Bond Formation: Tuning Pharmacokinetic Properties

Modifying the carboxylic acid moiety of PABA via esterification or amidation is a classical strategy to alter the compound's lipophilicity, solubility, and metabolic stability—key determinants of its pharmacokinetic profile.[4]

This multi-step synthesis demonstrates a versatile approach to creating both ester and amide derivatives.[3]

-

Diazonium Salt Formation (Step 1): Convert the primary amino group of PABA into a diazonium salt. This is a crucial intermediate step that allows for subsequent azo coupling.

-

Azo Compound Synthesis (Step 2): React the diazonium salt with a phenol in the presence of an alkali to form an azo compound. This intermediate is often colored and serves as the core structure for further modification.

-

Ester Derivative Synthesis (Step 3a): Reflux the azo compound with an appropriate alcohol (e.g., ethanol, propanol) in the presence of a mineral acid catalyst (e.g., H₂SO₄). This is a standard Fischer esterification reaction.

-

Amide Derivative Synthesis (Step 3b):

-

First, protect the phenolic hydroxyl group of the azo compound by acetylation with acetic anhydride.

-

Convert the carboxylic acid to a more reactive acyl chloride by reacting it with thionyl chloride (SOCl₂).

-

Finally, react the acyl chloride with the desired primary or secondary amine in an inert solvent like ether to form the final amide derivative.[3]

-

This modular approach provides a robust platform for generating a wide array of derivatives by simply changing the alcohol or amine used in the final step.

Part 2: Rigorous Characterization and Structural Validation

The synthesis of a novel compound is incomplete without unambiguous structural confirmation. A combination of spectroscopic and chromatographic techniques is essential to ensure the identity, purity, and integrity of the synthesized derivatives. This self-validating system is non-negotiable in drug discovery.

Core Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural elucidation.[7] For a PABA derivative, one would confirm the presence of aromatic protons, the formation of new bonds (e.g., the imine proton -CH=N- in a Schiff base, typically appearing around 8-9 ppm), and the correct integration of all signals.[2]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering direct confirmation of the expected molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For instance, the formation of a Schiff base would be confirmed by the appearance of a C=N stretching band (around 1595-1690 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for assessing the purity of the final compound. Isocratic or gradient methods can separate the product from starting materials and byproducts, allowing for quantification of purity.[8]

Table 1: Example Characterization Data for a PABA Schiff Base Derivative

| Analysis Type | Compound | Observed Data | Interpretation | Reference |

| ¹H NMR | 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid | δ 14.02 (1H, s, COOH), 13.03 (1H, s, OH), 9.04 (1H, s, CH=N) | Confirms presence of carboxylic acid, hydroxyl, and imine protons. | [2] |

| ¹³C NMR | 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid | δ 166.90 (COOH), 164.07 (CH=N) | Confirms presence of carboxylic acid and imine carbons. | [2] |

| IR (cm⁻¹) | 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid | 1689 (C=O), 1597 (C=N) | Confirms carbonyl of carboxylic acid and imine functional groups. | [2] |

| Purity (HPLC) | General | >95% peak area | Indicates high purity suitable for biological testing. | [8] |

Visualization: General Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from starting material to a fully characterized novel compound.

Caption: A generalized workflow for the synthesis and validation of novel PABA derivatives.

Part 3: Biological Evaluation and Lead Identification

With a library of pure, validated compounds, the next logical step is to assess their biological activity. The choice of assays should be hypothesis-driven, based on the known activities of the PABA scaffold and the intended therapeutic application.

Antimicrobial Activity Screening

PABA derivatives have a long history as antimicrobial agents.[1][9] A standard primary screen involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

This protocol is a standard method for assessing antimicrobial potency.[2]

-

Strain Preparation: Use clinically relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1]

-

Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth). The final concentration of DMSO should not exceed 1% to avoid solvent-induced toxicity.

-

Inoculation: Add a standardized suspension of the microbial strain to each well. Include positive controls (microbes in medium only) and negative controls (medium only).

-

Incubation: Incubate the plates at 35 ± 2 °C for 24-48 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

Cytotoxicity and Anticancer Screening

Many PABA derivatives have also shown promise as anticancer agents.[1] An initial assessment of cytotoxicity against cancer cell lines is a common starting point.

-

Cell Culture: Seed a human cancer cell line (e.g., HepG2 liver cancer) in a 96-well plate and allow the cells to adhere overnight.[2]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized PABA derivatives for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[6]

Visualization: Drug Discovery and Development Funnel

This diagram illustrates the progression from a large library of synthesized compounds to a single clinical candidate.

Caption: A typical funnel for drug discovery, from initial synthesis to a preclinical candidate.

Conclusion and Future Outlook

The aminobenzoic acid scaffold remains a cornerstone of modern medicinal chemistry. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent biological relevance provides a strong foundation for discovering novel therapeutic agents. The systematic application of robust synthetic protocols, rigorous analytical validation, and hypothesis-driven biological screening, as outlined in this guide, provides a clear and effective pathway from concept to discovery. Future work will likely focus on more advanced synthetic methodologies, such as catalytic C-H activation to functionalize the aromatic ring, and the integration of computational modeling to guide the design of derivatives with enhanced potency and specificity.

References

-

Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

-

Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

-

Kapoor, A., & Dahiya, S. K. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]

-

Zou, Y., et al. (2019). Benzoate derivatives and their diverse biological activities. ResearchGate. [Link]

-

Kumar, M., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]

-

Pharmacy 180. Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

-

Gagnon, V., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. ResearchGate. [Link]

-

Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

-

Sandmeyer, T. (1919). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. [Link]

- Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (2015).

-

One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. (2020). MDPI. [Link]

-

Ethyl p-aminobenzoate. Organic Syntheses Procedure. [Link]

-

Representation of p-Aminobenzoic acid as a sun-screening agent for human beings. ResearchGate. [Link]

-

A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. (2022). nphj.nuph.edu.ua. [Link]

-

The Chemistry and Synthesis of 4-Aminobenzoic Acid. ottokemi.com. [Link]

-

HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 8. A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for 2-[Methyl(methylsulfonyl)amino]benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[Methyl(methylsulfonyl)amino]benzoic acid

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor and regulatory compliance. This compound, a substituted anthranilic acid derivative, presents a unique combination of functional groups—a carboxylic acid, an N-methylsulfonamide, and a 1,2-disubstituted aromatic ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the spectroscopic techniques required to fully characterize this molecule.